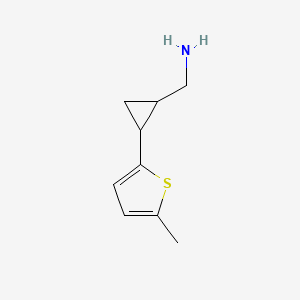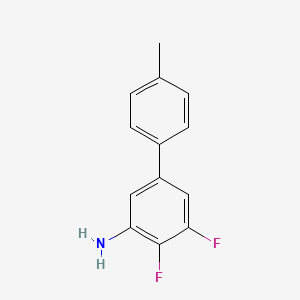
2,3-Difluoro-5-(4-methylphenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-5-(4-methylphenyl)aniline is an aromatic amine compound characterized by the presence of two fluorine atoms and a methyl-substituted phenyl group attached to an aniline core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-(4-methylphenyl)aniline typically involves the introduction of fluorine atoms into the aromatic ring through electrophilic substitution reactions. One common method is the fluorination of 5-(4-methylphenyl)aniline using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions: 2,3-Difluoro-5-(4-methylphenyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
科学研究应用
2,3-Difluoro-5-(4-methylphenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.
作用机制
The mechanism of action of 2,3-Difluoro-5-(4-methylphenyl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity.
相似化合物的比较
2,4-Difluoroaniline: Similar structure but with fluorine atoms at different positions, leading to different chemical and biological properties.
2,5-Difluoroaniline: Another isomer with distinct reactivity and applications.
4-Methyl-2,3-difluoroaniline: A closely related compound with a similar substitution pattern but different positional isomerism.
Uniqueness: 2,3-Difluoro-5-(4-methylphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
属性
分子式 |
C13H11F2N |
|---|---|
分子量 |
219.23 g/mol |
IUPAC 名称 |
2,3-difluoro-5-(4-methylphenyl)aniline |
InChI |
InChI=1S/C13H11F2N/c1-8-2-4-9(5-3-8)10-6-11(14)13(15)12(16)7-10/h2-7H,16H2,1H3 |
InChI 键 |
HZVOGMQBKNOFKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


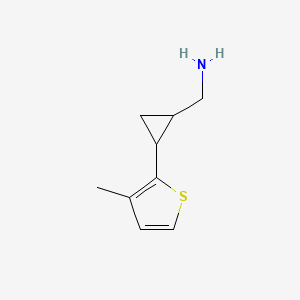
![1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15324354.png)
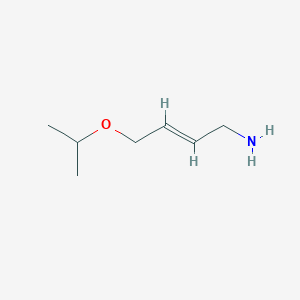
![{[2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine](/img/structure/B15324370.png)



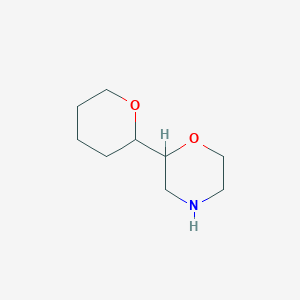
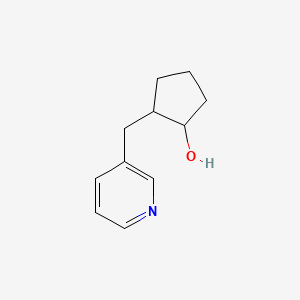


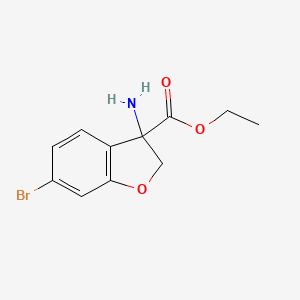
![2,2-Difluoro-6-azaspiro[3.4]octan-5-one](/img/structure/B15324423.png)
